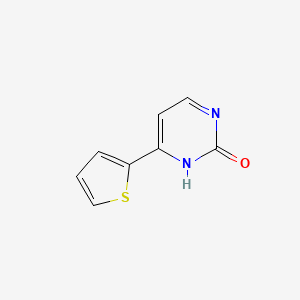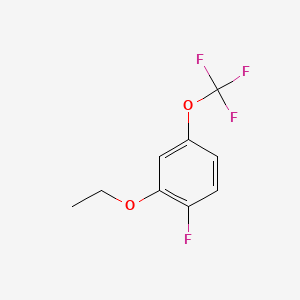
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O2 It is characterized by the presence of an ethoxy group, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and organoboron compounds . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Chemical Research: It serves as a valuable reagent in organic synthesis and chemical research, enabling the study of various chemical reactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-1-fluoro-4-methoxybenzene: Similar structure but lacks the trifluoromethoxy group.
2-Ethoxy-1-chloro-4-(trifluoromethoxy)benzene: Contains a chloro substituent instead of a fluoro substituent.
2-Methoxy-1-fluoro-4-(trifluoromethoxy)benzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene is unique due to the combination of its ethoxy, fluoro, and trifluoromethoxy groups
Propiedades
IUPAC Name |
2-ethoxy-1-fluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDNRIILMLYEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742741 |
Source


|
| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-03-8 |
Source


|
| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
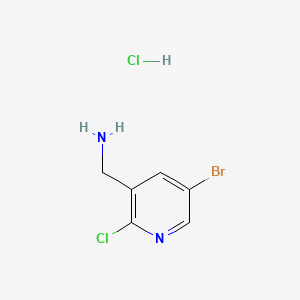
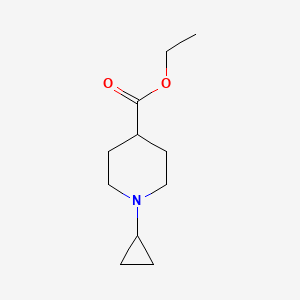
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
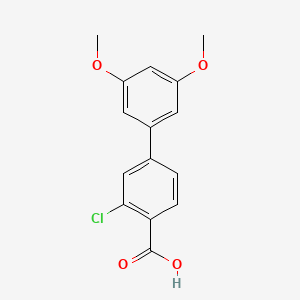
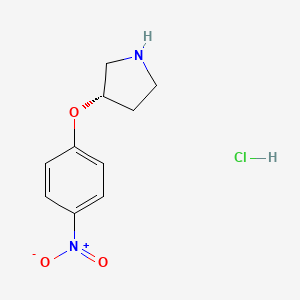
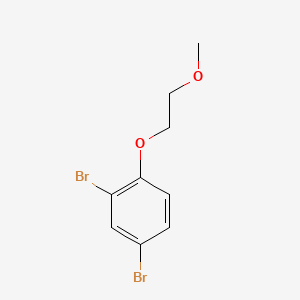
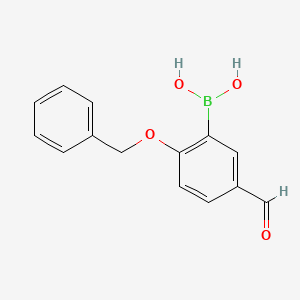
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
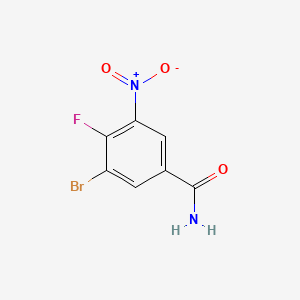
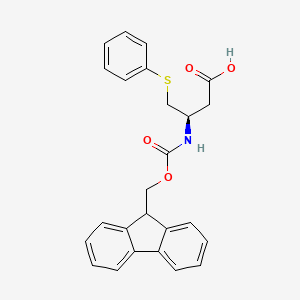

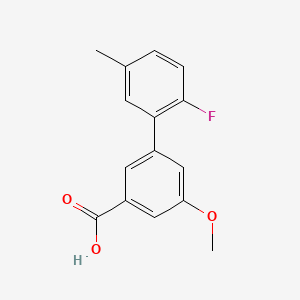
![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)
